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molecular formula C13H8Cl2O2 B6378658 MFCD18314823 CAS No. 1261986-73-5

MFCD18314823

Cat. No. B6378658
M. Wt: 267.10 g/mol
InChI Key: MKZJZDBBYLSEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296696B2

Procedure details

3′,4′-Dichloro-2-hydroxy-[1,1′-biphenyl]-3-carbaldehyde was prepared from 3-bromosalicylaldehyde and 3,4-dichlorophenylboronic acid using the same procedure described in Intermediate 5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][CH:7]=[C:4]([CH:5]=[O:6])[C:3]=1[OH:10].[Cl:11][C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][C:17]=1[Cl:18].Cl.C(NCC1C(O)=C(C2C=CC(Cl)=C(Cl)C=2)C=C(C2C=CC(Cl)=CC=2)C=1)(C)(C)C>>[Cl:11][C:12]1[CH:13]=[C:14]([C:2]2[CH:9]=[CH:8][CH:7]=[C:4]([CH:5]=[O:6])[C:3]=2[OH:10])[CH:15]=[CH:16][C:17]=1[Cl:18] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(C=O)=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)B(O)O
Step Two
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(C)(C)NCC=1C(=C(C=C(C1)C1=CC=C(C=C1)Cl)C1=CC(=C(C=C1)Cl)Cl)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1=C(C(=CC=C1)C=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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